

An In-depth Technical Guide to D-(+)-Cellohexose Eicosaacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-(+)-Cellohexose eicosaacetate*

Cat. No.: B593227

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Introduction

D-(+)-Cellohexose eicosaacetate is a fully acetylated derivative of D-(+)-Cellohexose, a hexasaccharide composed of six $\beta(1 \rightarrow 4)$ linked D-glucose units. As a highly purified compound, it serves as a specialized enzyme inhibitor, finding applications in the study of diabetes, cancer, and inflammatory disorders.^[1] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and insights into its mechanism of action as an enzyme inhibitor.

Physicochemical Properties

D-(+)-Cellohexose eicosaacetate is a complex carbohydrate derivative with distinct physical and chemical characteristics. While specific experimental data for some properties are not readily available in the public domain, reasonable estimations can be made based on the properties of related acetylated oligosaccharides.

Property	Value	Source/Justification
Molecular Formula	C ₇₆ H ₁₀₂ O ₅₁	[1][2]
Molecular Weight	1831.59 g/mol	[1]
CAS Number	355012-91-8	[2]
Appearance	White to off-white solid	Inferred from related cello-oligosaccharides.
Melting Point	Not explicitly available. Likely a high-melting solid, decomposing at elevated temperatures.	The unacetylated parent compound, D-(+)-Cellobiose, has a melting point of 239 °C. [3] Acetylation can alter this, but it is expected to remain a solid with a high melting point.
Boiling Point	Not available. Decomposes before boiling.	Typical for large carbohydrate derivatives.
Solubility	Soluble in chloroform and dichloromethane.	Peracetylation of oligosaccharides generally renders them soluble in chlorinated solvents and less soluble in water.
Optical Rotation	Not explicitly available. Expected to be optically active.	The parent D-(+)-Cellohexose is optically active, and the chiral centers are preserved during acetylation.
Storage	4°C	[2]
Shipping Temperature	Room Temperature	[2]

Experimental Protocols

Synthesis of D-(+)-Cellohexose Eicosaacetate

A general method for the peracetylation of cello-oligosaccharides involves the use of acetic anhydride with a catalyst. The following is a representative protocol adapted from procedures

for similar compounds.

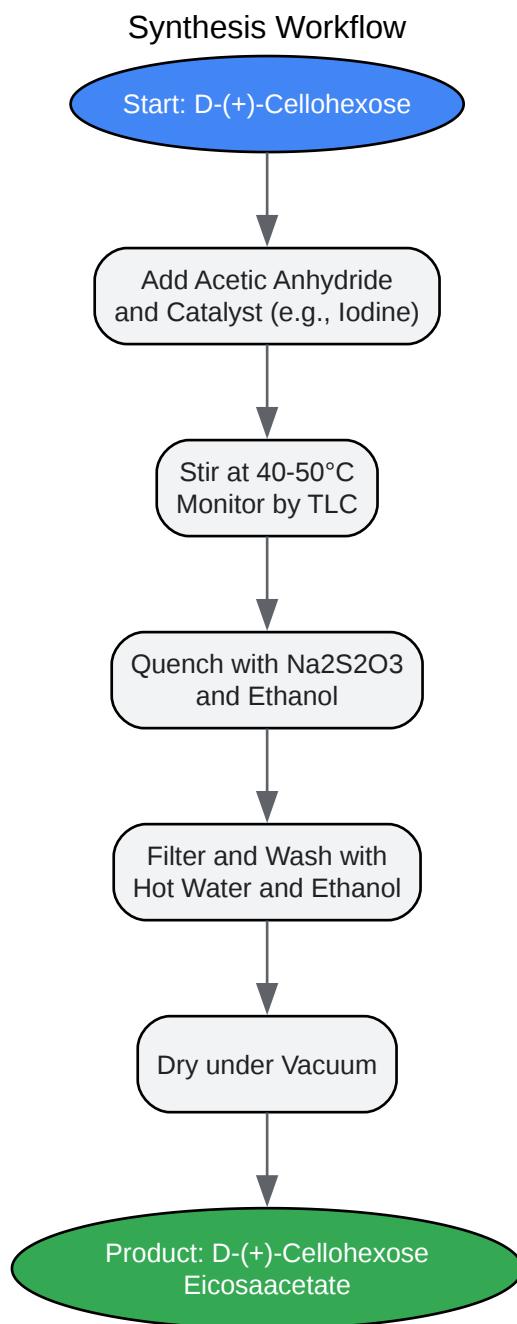
Materials:

- D-(+)-Cellohexose
- Acetic anhydride
- Iodine (as catalyst) or a strong acid like sulfuric acid
- Sodium thiosulfate solution (saturated)
- Ethanol
- Hot water

Procedure:

- To a reaction vessel, add D-(+)-Cellohexose, acetic anhydride, and a catalytic amount of iodine.[\[4\]](#)
- Stir the mixture at a controlled temperature (e.g., 40-50°C) for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).[\[5\]](#)
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize the iodine, followed by ethanol.[\[4\]](#)
- The crude product is collected by filtration and washed sequentially with hot water and ethanol to remove unreacted starting materials and byproducts.[\[4\]](#)
- The resulting solid is dried under vacuum to yield crude **D-(+)-Cellohexose eicosaacetate**.

Experimental Workflow for Synthesis



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Caption: A generalized workflow for the synthesis of **D-(+)-Cellohexose eicosaacetate**.

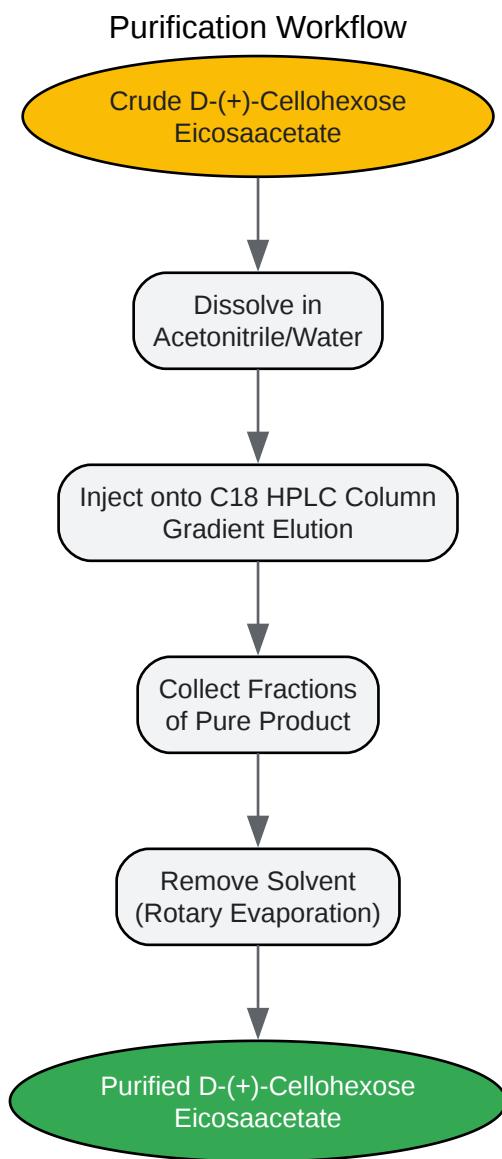
Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the crude product can be achieved using reversed-phase HPLC.

Instrumentation and Conditions:

- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of water and acetonitrile is typically employed.[\[6\]](#)
- Detection: UV detector (if a UV-active tag is introduced, though less common for simple acetylation) or an Evaporative Light Scattering Detector (ELSD) for non-UV active compounds.
- Procedure: The crude product is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) and injected onto the column. The gradient is run to separate the fully acetylated product from partially acetylated intermediates and other impurities. Fractions corresponding to the desired product are collected, and the solvent is removed under reduced pressure.

Experimental Workflow for Purification



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Caption: A typical workflow for the HPLC purification of the target compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure and purity of **D-(+)-Cellohexose eicosaacetate** can be confirmed using ^1H and ^{13}C NMR spectroscopy.

- Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the anomeric protons of the glucose units, the ring protons, and the methyl protons of the numerous acetate groups. The integration of these signals can confirm the degree of acetylation.
- ^{13}C NMR: The carbon NMR spectrum will provide signals for the anomeric carbons, the ring carbons, and the carbonyl and methyl carbons of the acetate groups. Two-dimensional NMR techniques, such as COSY and HSQC, can be used for complete assignment of the proton and carbon signals.^[7]

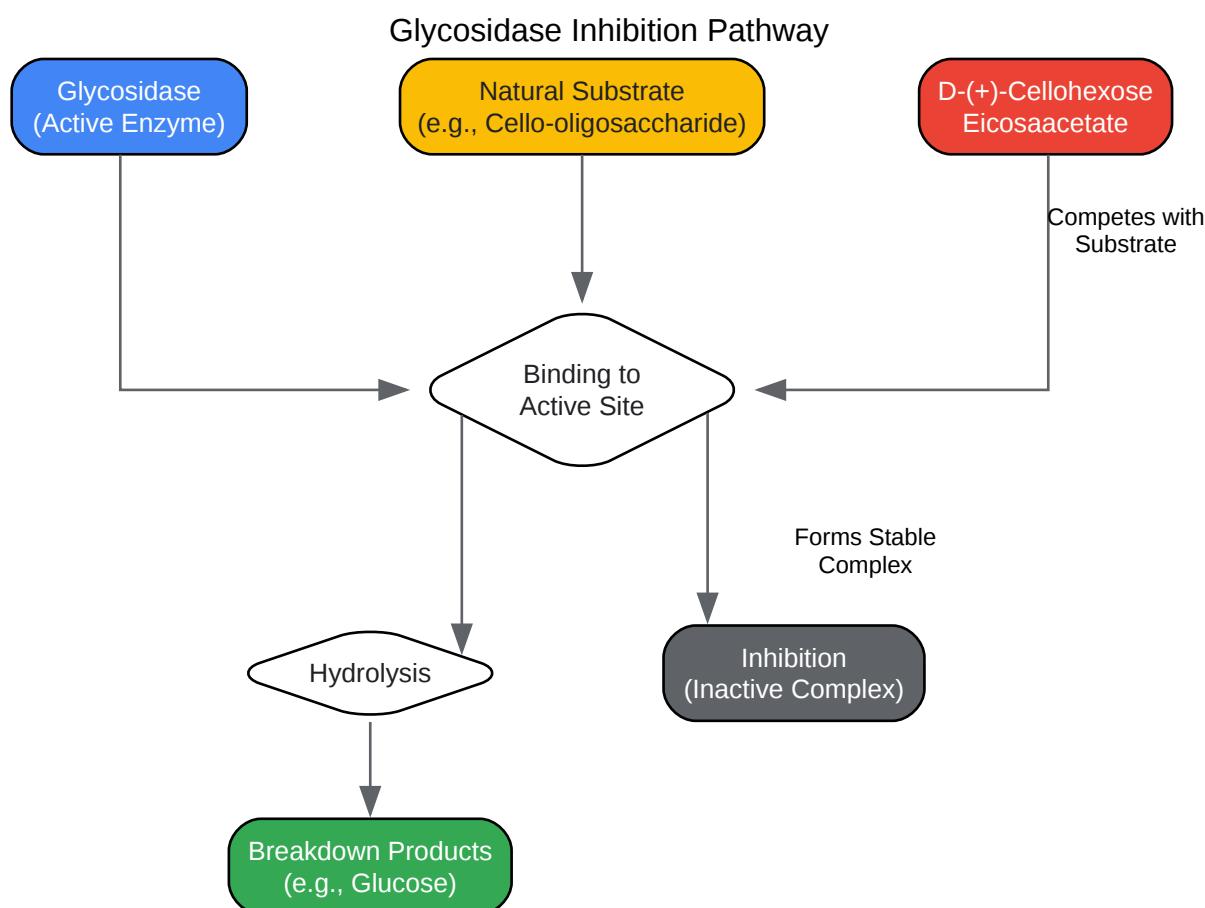
Mechanism of Action: Enzyme Inhibition

D-(+)-Cellohexose eicosaacetate is described as a specialized enzyme inhibitor.^[1] While the specific enzymes it targets and its precise mechanism of inhibition are not extensively detailed in the available literature, its structural similarity to natural cello-oligosaccharides suggests it likely acts as an inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds.

Proposed Signaling Pathway: Glycosidase Inhibition

Glycosidases are crucial for the breakdown of complex carbohydrates. Inhibitors of these enzymes are of significant interest in the management of diseases like diabetes, where they can slow down the digestion of carbohydrates and the subsequent rise in blood glucose levels.

The mechanism of inhibition by **D-(+)-Cellohexose eicosaacetate** can be conceptualized as competitive inhibition. The molecule, due to its structural resemblance to the natural substrate (cello-oligosaccharides), can bind to the active site of a glycosidase. However, the presence of the bulky and non-hydrolyzable acetate groups prevents the enzyme from catalyzing the cleavage of the glycosidic bonds. This occupation of the active site blocks the entry of the natural substrate, thereby inhibiting the enzyme's activity.



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- To cite this document: BenchChem. [An In-depth Technical Guide to D-(+)-Cellohexose Eicosacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593227#physicochemical-properties-of-d-cellohexose-eicosacetate]

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